molecular formula C10H13NO4 B571842 Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate CAS No. 1352723-54-6

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

Cat. No.: B571842
CAS No.: 1352723-54-6
M. Wt: 211.217
InChI Key: BABQASSDHBGWOA-UHFFFAOYSA-N
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Biological Activity

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and research findings.

This compound is synthesized through various methods, typically involving the reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate with sodium methoxide or mineral acids. The reaction conditions often use solvents like ethanol at temperatures ranging from room temperature to slightly elevated conditions.

Synthetic Pathways:

  • Reagents Used: Sodium methoxide, mineral acids.
  • Common Solvents: Ethanol.
  • Typical Reaction Conditions: Mild to moderate temperatures.

The mechanism of action for this compound involves its interaction with various biomolecules. Its unique bicyclic structure allows it to participate in chemical reactions that lead to the formation of biologically active intermediates. These intermediates can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can have minimal inhibitory concentration (MIC) values comparable to established antibiotics like streptomycin . This suggests potential applications in developing new anti-infective agents.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The structural characteristics of azepines allow them to interact with cancer cell pathways, potentially inhibiting tumor growth and proliferation. Further investigations are required to elucidate the specific mechanisms involved .

Case Studies and Research Findings

Several studies have explored the biological activities of azepine derivatives:

  • Antibacterial Studies:
    • A series of azepine derivatives were tested against various bacterial strains. Results indicated a correlation between structural modifications and increased antibacterial efficacy .
  • Anticancer Screening:
    • In vitro assays demonstrated that certain derivatives of this compound exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The observed IC50 values indicated promising potential for further development .
  • Molecular Docking Studies:
    • Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. These studies revealed favorable interactions with proteins involved in cancer progression and bacterial resistance mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundBicyclic AzepineAntimicrobial, Anticancer
Dimethyl 2,7-dimethyl-3H-azepineBicyclic AzepineLimited studies on biological activity
4-chloromethyl-1,4-dihydro-2,6-dimethylpyridineBicyclic PyridineAntimicrobial properties reported

Properties

IUPAC Name

dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQASSDHBGWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856725
Record name Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352723-54-6
Record name Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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